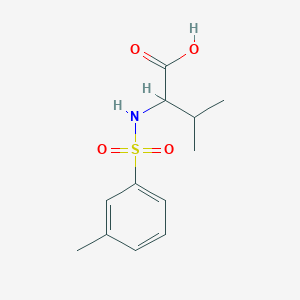

(m-Tolylsulfonyl)valine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-methyl-2-[(3-methylphenyl)sulfonylamino]butanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO4S/c1-8(2)11(12(14)15)13-18(16,17)10-6-4-5-9(3)7-10/h4-8,11,13H,1-3H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWWCEFJLVLTEJB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)S(=O)(=O)NC(C(C)C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization of M Tolylsulfonyl Valine and Analogs

Stereoselective Synthesis of Valine Precursors

The production of enantiomerically pure valine is a critical first step. Both asymmetric chemical synthesis and biocatalytic methods are employed to produce the desired L- or D-valine scaffolds with high stereochemical fidelity.

Asymmetric Synthesis Approaches for Valine Scaffolds

Asymmetric synthesis provides a powerful means to access enantiopure α-amino acids from achiral or racemic precursors. A prominent strategy involves the use of chiral nickel(II) complexes derived from Schiff bases of glycine or alanine. These complexes serve as chiral glycine enolate equivalents, allowing for the diastereoselective alkylation to introduce the isopropyl side chain of valine. nih.govnih.gov

The general approach involves the preparation of a chiral Ni(II) complex, often using a ligand derived from a chiral amino acid like proline. nih.gov This complex is then deprotonated with a base to form a nucleophilic enolate, which subsequently reacts with an alkylating agent (e.g., isopropyl iodide) to form the valine side chain. The chiral environment provided by the nickel complex directs the approach of the alkylating agent, leading to high diastereoselectivity. The final step involves acidic hydrolysis to release the α-amino acid. nih.gov This methodology is advantageous for its operational simplicity and scalability. nih.gov

Key features of this approach are summarized in the table below.

Table 1: Asymmetric Synthesis of Valine via Chiral Ni(II) Complex Alkylation

| Step | Description | Key Reagents | Outcome |

|---|---|---|---|

| 1. Complex Formation | Glycine is complexed with Ni(II) and a chiral Schiff base ligand (e.g., from (S)-proline). | Glycine, Ni(NO₃)₂, Chiral Ligand | Chiral Ni(II)-glycine complex |

| 2. Deprotonation | A base is used to generate the nucleophilic glycine enolate. | Sodium hydride (NaH), Sodium ethoxide (NaOEt) | Reactive enolate intermediate |

| 3. Alkylation | The enolate is alkylated with an isopropyl halide to form the valine side chain. | Isopropyl iodide, Isopropyl bromide | Diastereoselective C-C bond formation |

| 4. Hydrolysis | The resulting complex is hydrolyzed to release the valine product. | Aqueous HCl | Enantiomerically enriched valine |

Another advanced method involves the photoredox-catalyzed asymmetric Giese reaction, which can be used to synthesize a variety of β-thiolated or selenylated amino acids. frontiersin.org While not a direct synthesis of valine itself, this radical-based conjugate addition demonstrates a modern approach to creating functionalized amino acid scaffolds with high stereocontrol. frontiersin.org

Enzymatic and Chemoenzymatic Methods for Valine Production

Biocatalytic methods offer a highly efficient and environmentally benign route to L-valine, which is its naturally occurring enantiomer. Industrial production of L-valine predominantly relies on microbial fermentation using engineered strains of bacteria such as Corynebacterium glutamicum and Escherichia coli. nih.govnih.govnih.gov

The biosynthesis of L-valine begins with pyruvate, a central metabolite from glycolysis. nih.govwikipedia.org A series of four key enzymatic reactions converts two molecules of pyruvate into one molecule of L-valine. Metabolic engineering strategies focus on optimizing this pathway by overexpressing the necessary enzymes and removing feedback inhibition to maximize yield and productivity. nih.govnih.gov

The core enzymes and reactions in the L-valine biosynthetic pathway are detailed below. nih.govnih.gov

Table 2: Key Enzymes in the Biosynthesis of L-Valine

| Enzyme | Gene(s) (in C. glutamicum) | Reaction Catalyzed |

|---|---|---|

| Acetohydroxyacid Synthase (AHAS) | ilvB, ilvN | Condensation of two pyruvate molecules to form 2-acetolactate. nih.gov |

| Acetohydroxyacid Isomeroreductase (AHAIR) | ilvC | Isomerization and reduction of 2-acetolactate to 2,3-dihydroxy-isovalerate. |

| Dihydroxyacid Dehydratase (DHAD) | ilvD | Dehydration of 2,3-dihydroxy-isovalerate to α-ketoisovalerate. nih.gov |

| Transaminase B (TA) | ilvE | Transamination of α-ketoisovalerate using glutamate as the amino donor to yield L-valine. wikipedia.orgyoutube.com |

Engineered strains often feature mutations in the AHAS enzyme to render it resistant to feedback inhibition by L-valine, a common regulatory mechanism. researchgate.net Furthermore, deleting pathways that compete for the pyruvate precursor, such as the pyruvate dehydrogenase (PDH) complex, can significantly increase the carbon flux towards valine production. nih.gov

Introduction of the m-Tolylsulfonyl Group

Once enantiopure valine is obtained, the m-tolylsulfonyl moiety is introduced via N-sulfonylation. This reaction forms a stable sulfonamide bond at the α-amino group of valine.

N-Sulfonylation Strategies of Valine

The most direct method for the N-sulfonylation of valine is the reaction of its α-amino group with m-toluenesulfonyl chloride. This reaction is typically performed under basic conditions, analogous to the Schotten-Baumann reaction, to facilitate the nucleophilic attack of the amine and to neutralize the hydrochloric acid byproduct. mdpi.com

The general reaction is as follows: L-Valine + m-Toluenesulfonyl chloride → (m-Tolylsulfonyl)-L-valine + HCl

A common procedure involves dissolving L-valine in an aqueous solution of a base, such as sodium hydroxide or sodium carbonate, and then adding the m-toluenesulfonyl chloride, often dissolved in an immiscible organic solvent like dichloromethane, under vigorous stirring at a controlled temperature (e.g., 0–5 °C). mdpi.com The use of a biphasic system or phase-transfer catalysis can enhance reaction efficiency. nih.gov The resulting N-sulfonylated product is typically a solid that can be isolated by acidifying the aqueous phase, followed by filtration and recrystallization. mdpi.com

Table 3: Typical Conditions for N-Sulfonylation of Amino Acids

| Parameter | Condition | Purpose |

|---|---|---|

| Sulfonylating Agent | m-Toluenesulfonyl chloride | Source of the m-tolylsulfonyl group |

| Solvent System | Water/Dichloromethane, Pyridine | Dissolves reactants and facilitates reaction |

| Base | Sodium hydroxide (NaOH), Pyridine | Deprotonates the amino group, neutralizes HCl |

| Temperature | 0–25 °C | Controls reaction rate and minimizes side reactions |

| Workup | Acidification with HCl | Protonates the carboxylate to precipitate the product |

Regioselective Functionalization Approaches

For an unprotected amino acid like valine, there are two primary reactive sites: the α-amino group and the α-carboxyl group. N-sulfonylation must be selective for the amino group. This regioselectivity is readily achieved by controlling the reaction pH. Under basic conditions, the amino group is deprotonated and highly nucleophilic, while the carboxyl group exists as a carboxylate anion, which is a poor nucleophile. The sulfonyl chloride, being a strong electrophile, reacts preferentially with the amine.

In more complex syntheses, or if the carboxyl group needs to be modified first, it can be protected as an ester (e.g., methyl or benzyl ester). After protection, the N-sulfonylation can be carried out, followed by deprotection of the ester to reveal the free carboxylic acid of (m-Tolylsulfonyl)valine. This protection-deprotection sequence ensures absolute regioselectivity, although for the direct synthesis of this compound, it is often unnecessary.

Synthesis of Complex this compound Derivatives

This compound is a valuable chiral building block for synthesizing more elaborate molecules. The presence of the free carboxylic acid and the aromatic ring provides handles for further chemical modification.

One common derivatization involves the activation of the carboxylic acid group to form amides or esters. For example, coupling this compound with other amino acids or amines using standard peptide coupling reagents (e.g., DCC, EDC) yields dipeptides or more complex amides.

A specific example of derivatization is the synthesis of valine sulfonamide-cinnamic acids. rsc.org In such a synthesis, the this compound could be coupled with an amino-functionalized cinnamic acid derivative. These types of molecules have been studied for their ability to undergo [2+2] photodimerization reactions in the solid state, leading to the formation of cyclobutane products with high stereocontrol. rsc.org

Another strategy involves the intramolecular cyclodehydration of an N-acyl valine derivative to form an oxazolone. For instance, N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine has been converted into the corresponding 4-isopropyl-4H-1,3-oxazol-5-one by treatment with ethyl chloroformate. mdpi.com A similar transformation could be applied to this compound, where the carboxylic acid is first activated and then cyclized, providing a reactive intermediate for further synthesis.

The aromatic tolyl ring can also be functionalized, although this is less common. Electrophilic aromatic substitution reactions could be used to introduce additional substituents onto the ring, though the sulfonyl group is deactivating and meta-directing, which would influence the position of any new substituents.

Peptidomimetic Conjugation Strategies Utilizing this compound

Peptidomimetics are designed to mimic natural peptides but offer advantages such as enhanced stability against enzymatic degradation and improved bioavailability. nih.govlongdom.orgnih.gov The incorporation of this compound into peptidomimetic structures is a key strategy to achieve these desired properties. The design process for such molecules often begins with identifying the key amino acid residues in a natural peptide that are responsible for its biological activity, known as the pharmacophore. nih.gov

Synthetic strategies for creating peptidomimetics containing this compound can involve several approaches:

Backbone Modification: The peptide bond can be replaced with more stable isosteres. While specific examples directly utilizing this compound are not prevalent in readily available literature, the general principle involves replacing the amide linkage with groups like sulfonamides.

Side-Chain Modification: The valine side chain can be modified to introduce new functionalities or to constrain the conformation of the molecule.

The synthesis of these peptidomimetics often employs solid-phase peptide synthesis (SPPS), which allows for the sequential addition of amino acids and their derivatives, including this compound, onto a solid support. nih.gov

Incorporation into Diverse Molecular Scaffolds

This compound can serve as a versatile building block for the synthesis of a wide array of molecular scaffolds, particularly heterocyclic compounds which are prevalent in medicinal chemistry. nih.gov The combination of the chiral valine core and the aromatic tolylsulfonyl group provides a unique structural motif that can be elaborated into more complex architectures.

One common strategy involves utilizing the functional groups of this compound—the carboxylic acid and the sulfonamide—to participate in cyclization reactions. For instance, derivatives of N-sulfonylated amino acids can be used to synthesize various heterocyclic scaffolds such as:

Piperazin-2,5-diones: These cyclic dipeptides can be formed from this compound and another amino acid, serving as rigid scaffolds for presenting pharmacophoric groups.

Thiazolylhydrazones: The carboxylic acid functionality of this compound can be converted to a hydrazide, which can then be reacted with a thiazole derivative to form thiazolylhydrazones, a class of compounds with known biological activities. nih.gov

Furothiazolo pyrimido quinazolinones: More complex heterocyclic systems can be constructed by employing multi-step synthetic sequences starting from this compound derivatives. nih.gov

The synthesis of these scaffolds often involves standard organic transformations such as amide bond formation, cyclization, and condensation reactions. The tolylsulfonyl group can influence the reactivity and conformational preferences of the molecule, thereby guiding the stereochemical outcome of these reactions.

Stereochemical Control in Derivatization Reactions

The inherent chirality of this compound makes it a valuable tool in asymmetric synthesis, where it can be used as a chiral auxiliary to control the stereochemistry of new stereocenters. wikipedia.orgscielo.org.mxnih.govresearchgate.netsigmaaldrich.com A chiral auxiliary is a stereogenic group that is temporarily incorporated into a molecule to direct the stereoselective formation of a new chiral center. wikipedia.org

While specific examples detailing the use of this compound as a chiral auxiliary are not extensively documented in the available literature, the principles of using N-sulfonylated amino acids in this context are well-established. The general approach involves:

Attachment: The chiral auxiliary, in this case, this compound, is covalently attached to a prochiral substrate.

Diastereoselective Reaction: The substrate-auxiliary conjugate undergoes a reaction, such as an alkylation or an aldol reaction, where the bulky and stereoelectronically defined environment provided by the auxiliary directs the approach of the incoming reagent, leading to the preferential formation of one diastereomer.

Cleavage: The chiral auxiliary is then removed from the product, yielding an enantiomerically enriched molecule and allowing for the recovery and reuse of the auxiliary. wikipedia.org

The tolylsulfonyl group plays a crucial role in this process by influencing the conformational rigidity of the intermediate and the electronic nature of the reaction center. The stereochemical outcome of such reactions is often rationalized by the formation of a rigid chelated intermediate involving a metal cation and the oxygen atoms of the carbonyl and sulfonyl groups.

Purification and Isolation Techniques for this compound Compounds

The purification and isolation of this compound and its derivatives are critical steps to ensure the chemical and stereochemical purity of the final products. A combination of chromatographic and non-chromatographic techniques is typically employed.

Chromatographic Methods:

High-Performance Liquid Chromatography (HPLC): This is a powerful technique for the separation and purification of this compound derivatives.

Reversed-Phase HPLC (RP-HPLC): This is the most common mode of HPLC used for the purification of these compounds. A nonpolar stationary phase (e.g., C18 silica) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol. Gradient elution is often employed to achieve optimal separation.

Chiral HPLC: To separate enantiomers or diastereomers of this compound derivatives, chiral stationary phases (CSPs) are used. For example, a Ristocetin A-based stationary phase has been successfully used for the chiral separation of Fmoc- and Z-derivatives of amino acids in reversed-phase mode. nih.gov

Non-Chromatographic Methods:

Recrystallization: This is a widely used and effective method for purifying solid compounds. The crude product is dissolved in a suitable solvent or solvent mixture at an elevated temperature, and then the solution is slowly cooled to allow the formation of pure crystals. The choice of solvent is crucial and is determined by the solubility profile of the compound.

Extraction: Liquid-liquid extraction is often used during the work-up of a reaction to separate the desired product from impurities based on their differential solubility in two immiscible liquid phases.

Precipitation: In some cases, the product can be selectively precipitated from a solution by changing the solvent composition or pH.

The following table summarizes some of the key purification techniques and their applications for this compound compounds.

| Technique | Principle | Application for this compound Compounds |

| Reversed-Phase HPLC | Separation based on hydrophobicity. | Purification of reaction mixtures, isolation of final products. |

| Chiral HPLC | Separation of stereoisomers using a chiral stationary phase. | Determination of enantiomeric or diastereomeric excess, preparative separation of stereoisomers. |

| Recrystallization | Purification based on differences in solubility. | Final purification of solid products to obtain high-purity crystalline material. |

| Liquid-Liquid Extraction | Separation based on differential solubility in immiscible liquids. | Work-up of reaction mixtures to remove byproducts and unreacted starting materials. |

Structure Activity Relationship Sar Studies of M Tolylsulfonyl Valine Derivatives

Design Principles for SAR Investigations

The design of SAR studies for (m-Tolylsulfonyl)valine derivatives is guided by fundamental principles of medicinal chemistry. The primary goal is to identify the key structural features, known as pharmacophores, that are essential for the molecule's interaction with its biological target. This process typically involves the synthesis of a series of analogs where specific parts of the this compound scaffold are systematically modified.

Key areas of modification often include:

The Sulfonyl Moiety: Altering the position and nature of substituents on the tolyl ring to probe electronic and steric effects.

The Valine Side Chain: Modifying the isopropyl group to understand the impact of its size, shape, and lipophilicity on binding affinity.

The Carboxylic Acid and Amide Groups: Esterification or amidation to explore the role of these functional groups in target engagement and to potentially improve pharmacokinetic properties.

Stereochemistry: Investigating the influence of the stereogenic center of the valine residue on biological activity.

By correlating these structural changes with measured biological activity, researchers can construct a comprehensive SAR model. This model then serves as a predictive tool for designing new derivatives with enhanced potency and selectivity.

Influence of Sulfonyl Moiety Position and Substitution on Biological Interactions

The position of the methyl group on the tolyl ring of the sulfonyl moiety, as well as other substitutions on the aromatic ring, significantly impacts the biological activity of N-arylsulfonylated amino acid derivatives. While direct studies on the meta-position of this compound are limited, research on related N-arylsulfonyl compounds provides valuable insights.

For instance, in a series of N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine derivatives, the nature of the substituent on the phenylsulfonyl ring was found to be critical for their antimicrobial and antioxidant activities. The presence of a bromine atom, a lipophilic and electron-withdrawing group, at the para-position was shown to influence the biological profile of the compounds.

| Compound | R Group on Phenylsulfonyl | Antimicrobial Activity (MIC µg/mL vs. S. aureus) | Antioxidant Activity (DPPH Inhibition %) |

| Analog 1 | H | >500 | 3.5 |

| Analog 2 | Cl | 500 | 8.2 |

| Analog 3 | Br | 250 | 16.8 |

Impact of Valine Stereochemistry on Ligand-Target Binding

The stereochemistry of the valine residue is a cornerstone of the SAR of this compound derivatives. Biological systems, being chiral themselves, often exhibit a high degree of stereoselectivity. The specific three-dimensional arrangement of the isopropyl side chain, the carboxylic acid, and the amino group relative to the chiral alpha-carbon dictates how the molecule interacts with its target.

In many cases, only one enantiomer of a chiral drug is responsible for the desired therapeutic effect, while the other may be inactive or even cause unwanted side effects. For N-arylsulfonamido d-valines developed as matrix metalloproteinase inhibitors (MMPIs), the D-configuration of valine was found to be crucial for potent inhibition. This highlights the importance of the specific spatial orientation of the valine side chain for fitting into the S1' pocket of the enzyme.

The L-configuration of valine, as is common in natural peptides, will present the isopropyl side chain in a different orientation. This can lead to either favorable or unfavorable interactions within a binding site, depending on the target's topology. Therefore, the synthesis and evaluation of both L- and D-(m-Tolylsulfonyl)valine are essential steps in a comprehensive SAR study to determine the optimal stereochemistry for a given biological target.

Conformational Analysis and its Correlation with Activity Profiles

The biological activity of this compound derivatives is not only dependent on their static structure but also on their conformational flexibility. Conformational analysis aims to identify the low-energy, biologically active conformation that the molecule adopts when it binds to its target.

For example, a constrained conformation might be required for optimal binding to a rigid receptor pocket. Conversely, a degree of flexibility might be necessary to allow for an induced-fit mechanism of binding. Understanding the conformational landscape of this compound derivatives allows for the design of analogs with pre-organized conformations that favor the bound state, potentially leading to increased affinity and potency.

Rational Design Strategies for Modulating Biological Functions

Rational design strategies leverage the insights gained from SAR and conformational studies to create new this compound derivatives with tailored biological functions. These strategies often involve the use of computational tools, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling.

Molecular Docking can be used to predict the binding mode of this compound derivatives within the active site of a target protein. This allows for the in silico design of modifications that are predicted to enhance binding affinity. For example, if a specific pocket in the receptor is identified, the valine side chain or the tolyl group can be modified to better occupy that space and form favorable interactions.

QSAR models establish a mathematical relationship between the chemical properties of a series of compounds and their biological activity. By identifying the key physicochemical properties that correlate with activity (e.g., lipophilicity, electronic properties, steric parameters), new molecules with improved activity can be designed.

An example of rational design is the development of peptidomimetics where the this compound core is incorporated into a larger scaffold to mimic the structure of a natural peptide. This approach aims to combine the favorable binding properties of the core with the enhanced stability and pharmacokinetic properties of the scaffold.

SAR within Peptidomimetic Scaffolds Incorporating this compound

Peptidomimetics are compounds designed to mimic the structure and function of peptides but with improved drug-like properties, such as stability against enzymatic degradation and better oral bioavailability. Incorporating this compound into peptidomimetic scaffolds is a promising strategy for developing novel therapeutics. nih.govlongdom.org

The SAR within these scaffolds is complex, as it involves not only the this compound moiety but also the nature of the scaffold itself and the other appended functional groups. The tolylsulfonyl group can serve as a bioisosteric replacement for a peptide bond or a specific amino acid side chain, providing a rigid and lipophilic element that can engage in specific interactions with the target.

In the context of dipeptidyl boronic acid proteasome inhibitors, for instance, the N-terminal capping group, which could be a tolylsulfonyl moiety, plays a crucial role in determining potency and selectivity. The SAR of these inhibitors is explored by varying the amino acid residues at different positions and the nature of the N-terminal cap.

| Inhibitor | N-terminal Cap | P1 Residue | P2 Residue | Proteasome Inhibition (IC50, nM) |

| A | Pyrazinoyl | Leucine | Phenylalanine | 8.5 |

| B | Acetyl | Leucine | Phenylalanine | 25.3 |

| C | Tosyl | Leucine | Phenylalanine | 15.1 |

Mechanistic Investigations of M Tolylsulfonyl Valine Interactions

Elucidation of Molecular Recognition Events

The binding of a ligand like (m-Tolylsulfonyl)valine to a protein is a dynamic process governed by the principle of achieving a thermodynamically stable complex. The molecule itself is a hybrid structure, combining an amino acid (valine) with a sulfonyl group attached to a toluene ring. This structure dictates its potential binding mechanisms.

The m-tolyl group provides a significant nonpolar surface, predisposing it to engage with hydrophobic pockets within a protein's structure. frontiersin.org The valine moiety offers several points of interaction: its isopropyl side chain further contributes to hydrophobic binding, while the carboxylate and the amide groups are capable of forming specific, directional hydrogen bonds and ionic interactions. The tolylsulfonyl group is a key component; the sulfonyl oxygens are strong hydrogen bond acceptors, and the aromatic ring can participate in π-stacking or hydrophobic interactions. nih.gov

The process of binding involves the displacement of water molecules from both the ligand's surface and the protein's binding site, which is an entropically favorable event and a major driver of the hydrophobic effect. researchgate.netnih.gov The specificity of the interaction is achieved when the ligand's shape and chemical properties are complementary to those of the protein's binding pocket, allowing for a precise fit that maximizes favorable non-covalent interactions. mhmedical.com

Non-covalent interactions are the primary forces governing the formation of a stable ligand-protein complex. rsc.org For this compound, hydrogen bonds and hydrophobic interactions are of paramount importance.

Hydrophobic Interactions: These are a major driving force in protein-ligand binding and are crucial for protein folding and stability. researchgate.netnih.govresearchgate.net They arise from the tendency of nonpolar surfaces to avoid contact with water. In the case of this compound, the isopropyl side chain of valine and the methyl-substituted phenyl ring (m-tolyl group) are the primary hydrophobic components. frontiersin.org When binding to a protein, these groups are likely to be buried within a nonpolar cavity of the protein, shielded from the aqueous solvent. This sequestration of nonpolar surfaces minimizes the disruption of the water hydrogen-bonding network, resulting in a net gain in free energy for the system. nih.govresearchgate.net

The two oxygen atoms of the sulfonyl group act as hydrogen bond acceptors.

The carboxylic acid group contains both a hydrogen bond donor (the hydroxyl hydrogen) and acceptors (the carbonyl and hydroxyl oxygens).

The nitrogen atom of the sulfonamide linkage can act as a hydrogen bond donor.

These groups can form a network of specific hydrogen bonds with complementary amino acid residues (e.g., serine, threonine, asparagine, glutamine) or the peptide backbone within the protein's active site. cambridgemedchemconsulting.com

The interplay between these forces dictates the compound's affinity and selectivity for its target protein.

Table 1: Potential Non-Covalent Interactions of this compound with a Protein Target

| Molecular Moiety | Potential Interaction Type | Interacting Protein Residues (Examples) |

|---|---|---|

| m-Tolyl Group | Hydrophobic, π-π Stacking | Phenylalanine, Tyrosine, Tryptophan, Leucine, Isoleucine |

| Sulfonyl Group | Hydrogen Bonding (Acceptor) | Arginine, Lysine, Serine, Threonine, Backbone N-H |

| Valine Backbone (NH, COOH) | Hydrogen Bonding (Donor/Acceptor), Ionic | Aspartate, Glutamate, Asparagine, Glutamine, Histidine |

| Valine Side Chain (Isopropyl) | Hydrophobic, van der Waals | Alanine, Valine, Leucine, Isoleucine, Phenylalanine |

Enzyme Inhibition Mechanisms by this compound Derivatives

Derivatives of this compound can be designed to act as inhibitors of specific enzymes by interfering with their catalytic activity. The mechanism of inhibition depends on how the inhibitor interacts with the enzyme, its active site, or its substrate.

The proteins MDM2 and its homolog MDMX are critical negative regulators of the p53 tumor suppressor. nih.govmdpi.com They function by binding directly to the N-terminal transactivation domain of p53, thereby inhibiting its transcriptional activity and, in the case of MDM2, promoting its degradation. springernature.com In many cancers where p53 is not mutated, MDM2 and/or MDMX are overexpressed, effectively silencing the p53 pathway. nih.govresearchgate.net Therefore, inhibiting the MDM2/MDMX-p53 interaction is a promising therapeutic strategy. springernature.comnih.gov

Small-molecule inhibitors are often designed to mimic the key p53 residues—primarily Phenylalanine, Tryptophan, and Leucine—that insert into a deep hydrophobic cleft on the surface of MDM2 and MDMX. nih.gov A derivative of this compound could theoretically be designed to fit this purpose. The m-tolyl group could mimic the function of the phenylalanine or tryptophan residue, while the valine side chain could occupy a smaller hydrophobic sub-pocket.

A significant challenge in this area is the structural difference between the p53-binding pockets of MDM2 and MDMX. researchgate.net Although homologous, the MDMX pocket is subtly different, which often renders potent MDM2 inhibitors, like the Nutlin series, much less effective against MDMX. researchgate.netnih.govnih.gov Achieving dual inhibition often requires specific structural modifications to the inhibitor scaffold to accommodate the differences in the binding clefts of both proteins. nih.govdiva-portal.org

| Inhibitor Affinity | High affinity for many small molecules (e.g., Nutlins) nih.gov | Low affinity for many classic MDM2 inhibitors nih.govnih.gov | Dual inhibitors are challenging to design and require features that are tolerated by both proteins. |

Valine is one of the three branched-chain amino acids (BCAAs), along with leucine and isoleucine. nih.gov The first step in the catabolism of these amino acids is a reversible transamination reaction catalyzed by branched-chain aminotransferases (BCATs). nih.govnih.govnih.gov There are two main isozymes in mammals: a cytosolic form (BCATc) and a mitochondrial form (BCATm). nih.govnih.gov BCATs transfer the amino group from a BCAA to α-ketoglutarate, producing a branched-chain α-keto acid and glutamate. nih.govyoutube.com This reaction is dependent on the cofactor pyridoxal 5'-phosphate (PLP). nih.govyoutube.com

Given its structure as a modified valine, this compound is a candidate for modulating the activity of BCATs. Mechanistically, it could act as a competitive inhibitor. In this scenario, the this compound molecule would compete with the natural substrate (valine) for binding to the active site of the BCAT enzyme. Because of the bulky tolylsulfonyl group, the enzyme would be unable to catalyze the transamination reaction, effectively blocking the enzyme's function. The affinity of the inhibitor for the active site would determine its potency.

The study of enzyme kinetics provides quantitative insight into the mechanism of inhibition. khanacademy.org Key parameters include the Michaelis constant (Kₘ), which reflects the substrate concentration at half-maximal velocity, and the maximum velocity (Vₘₐₓ). sigmaaldrich.com An inhibitor's potency is often quantified by its inhibition constant (Kᵢ), which represents the dissociation constant for the enzyme-inhibitor complex. wikipedia.org

The mechanism of inhibition by a this compound derivative can be elucidated by analyzing its effect on these kinetic parameters:

Competitive Inhibition: The inhibitor binds only to the free enzyme at the active site, competing directly with the substrate. khanacademy.org This type of inhibition increases the apparent Kₘ of the substrate but does not affect the Vₘₐₓ, as the inhibition can be overcome by sufficiently high substrate concentrations.

Non-competitive Inhibition: The inhibitor binds to a site on the enzyme other than the active site (an allosteric site) and can bind to either the free enzyme or the enzyme-substrate complex. khanacademy.org This reduces the Vₘₐₓ but does not change the Kₘ for the substrate.

Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex, not to the free enzyme. khanacademy.orgwikipedia.org This type of inhibition leads to a decrease in both the apparent Vₘₐₓ and the apparent Kₘ.

The formation of the enzyme-inhibitor complex is typically a reversible process characterized by association and dissociation rate constants. For tight-binding inhibitors, the concentration of the inhibitor may be comparable to the enzyme concentration, and the formation of the complex significantly depletes the free inhibitor concentration. nih.gov

Table 3: Illustrative Kinetic Parameters for Different Reversible Enzyme Inhibition Models

| Inhibition Type | Inhibitor Binding Site | Effect on Kₘ | Effect on Vₘₐₓ |

|---|---|---|---|

| Competitive | Active Site (Free Enzyme) | Increases (Apparent Kₘ > Kₘ) | Unchanged |

| Non-competitive | Allosteric Site (Enzyme or ES Complex) | Unchanged | Decreases (Apparent Vₘₐₓ < Vₘₐₓ) |

| Uncompetitive | ES Complex Only | Decreases (Apparent Kₘ < Kₘ) | Decreases (Apparent Vₘₐₓ < Vₘₐₓ) |

Investigating Mechanistic Pathways in Catalytic Reactions Involving Valine Derivatives

While specific catalytic applications of this compound are not detailed in the available literature, the broader class of N-sulfonylated amino acids and their derivatives are known to participate in various catalytic processes. The sulfonyl group can influence the electronic and steric properties of the amino acid, thereby modulating its catalytic activity.

N-tosylhydrazones, for example, are versatile reagents in transition-metal-catalyzed reactions, serving as precursors to carbene-type intermediates that can engage in a variety of bond-forming reactions. researchgate.net

In the context of asymmetric catalysis, amino acid derivatives are frequently used as chiral ligands or organocatalysts. The mechanistic pathways in these reactions are diverse. For instance, in enzyme catalysis, specific amino acid residues within the active site perform key functional roles, including acting as nucleophiles, electrophiles, general acids, or general bases. nih.govwou.edu The precise role is determined by the nature of the amino acid side chain and its environment within the protein.

While there is no direct evidence from the search results, one could speculate on the potential roles of a compound like this compound in catalysis. The tolylsulfonyl group is strongly electron-withdrawing, which would decrease the nucleophilicity of the nitrogen atom it is attached to. This modification could potentially be leveraged in reactions where modulation of the amine's reactivity is desired. For example, in metal-catalyzed reactions, the N-tosyl group can act as a coordinating group, influencing the stereochemical outcome of the reaction. In the arylation of N-tosylimines, the tosyl group enhances the electrophilicity of the imine carbon, facilitating nucleophilic attack. nih.gov

It is important to emphasize that these are general principles of catalysis involving related compounds, and specific mechanistic studies on this compound are required to determine its actual catalytic pathways and applications.

Computational Approaches in the Study of M Tolylsulfonyl Valine

Molecular Docking Simulations of (m-Tolylsulfonyl)valine and its Analogs

Prediction of Binding Affinities and Poses

Molecular docking simulations are instrumental in predicting the binding affinity and the specific conformation (pose) a ligand adopts within a receptor's binding site. For sulfonyl-amino acid derivatives, these simulations have been employed to correlate structural features with biological activity.

For instance, a study on a series of sulfonyl-α-L-amino acid derivatives coupled with an anisamide scaffold investigated their antiproliferative activity. Molecular docking was performed to predict the binding geometry of these compounds, including the valine derivative, 2-(4-{[(5-Chloro-2-methoxy-benzoyl)amino]methyl}phenyl)sulfonyl-L-valine, within the active site of a target protein. Current time information in Edmonton, CA.nih.gov Such studies help in understanding how modifications to the chemical structure influence the binding energy and, consequently, the inhibitory activity of the compounds. The negative values of the binding energies obtained from docking studies typically indicate the strength of the interaction between the ligand and the protein.

In another study, novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine derivatives were synthesized and subjected to in silico investigations to predict their potential antimicrobial action. researchgate.net Structure-based similarity analysis and PASS (Prediction of Activity Spectra for Substances) prediction were used to suggest that these compounds might exhibit anti-infective properties. Molecular docking is a key component of such in silico evaluations, helping to visualize and quantify the potential interactions with microbial protein targets.

Interactive Table: Example of Predicted Binding Affinities for Sulfonyl-Valine Analogs

| Compound/Analog | Target | Predicted Binding Affinity (kcal/mol) |

|---|---|---|

| Data not available for this compound |

Note: Specific binding affinity values for this compound are not available in the reviewed literature. The table structure is provided as an example of how such data would be presented.

Active Site Characterization and Interaction Profiling

Beyond predicting binding energy, molecular docking elucidates the specific interactions between a ligand and the amino acid residues of a protein's active site. These interactions can include hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

For sulfonyl derivatives, the sulfonamide group is often a key pharmacophore, participating in crucial interactions within the active site. nih.gov For example, in studies of cyclic sulfonamide derivatives as potential SARS-CoV-2 inhibitors, molecular docking revealed key interactions with amino acid residues such as GLU166 and GLN192. nih.gov Although not specific to this compound, these findings highlight the types of interactions that the tolylsulfonyl group might engage in. The valine side chain, with its isopropyl group, would likely be involved in hydrophobic interactions within a corresponding pocket of the active site.

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic structure, geometry, and reactivity of molecules.

Conformational Energy Landscape Analysis

While specific studies on the conformational energy landscape of this compound are not prominent in the literature, quantum chemical methods are well-suited for such analyses. These calculations can determine the relative energies of different conformers that arise from rotation around single bonds. For a molecule like this compound, this would involve exploring the rotational barriers around the S-N bond and the C-C bonds of the valine residue. Studies on similar molecules, like benzenesulfonamides, have shown that eclipsed conformers are often the most stable. rsc.org

Reactivity Predictions and Mechanistic Insights

DFT calculations can provide insights into the chemical reactivity of a molecule by analyzing its frontier molecular orbitals (HOMO and LUMO). The energy gap between the HOMO and LUMO can indicate the chemical reactivity and stability of the molecule. researchgate.net For sulfonylated amino acids, these calculations could predict sites susceptible to nucleophilic or electrophilic attack and help to elucidate reaction mechanisms. For example, DFT has been used to investigate the mechanism of amino-sulfonylation of alkenes with N-sulfonyl ketimines. rsc.org

Molecular Dynamics Simulations for Conformational Dynamics

Molecular dynamics (MD) simulations provide a detailed picture of the conformational changes of a molecule over time. This method can be used to study the flexibility of a ligand and its interactions within a binding site in a dynamic environment.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Series

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. wikipedia.orglongdom.org For a series of molecules related to this compound, QSAR models can predict the activity of new, unsynthesized derivatives, thereby guiding medicinal chemistry efforts to optimize potency and other desired properties. fiveable.me The fundamental principle is that variations in the biological activity within a series of structurally related compounds, such as analogs of this compound, are dependent on the changes in their molecular features. fiveable.me

The development of a robust QSAR model involves several key stages, including the careful selection of a dataset of compounds with experimentally determined activities, the calculation of molecular descriptors that numerically represent the structural features of these molecules, the use of statistical methods to build a predictive model, and rigorous validation to ensure the model's reliability and predictive power. nih.govnih.gov

Descriptor Selection and Model Development

The initial and one of the most critical steps in QSAR modeling is the selection of appropriate molecular descriptors. nih.gov These descriptors are numerical values that encode different aspects of a molecule's physicochemical and structural properties. For a series of this compound derivatives, these descriptors can be broadly categorized into 2D and 3D descriptors. 2D descriptors are derived from the chemical graph and include constitutional, topological, and electronic properties, while 3D descriptors relate to the molecule's spatial conformation. nih.gov

In a QSAR study on a closely related series of N-p-tolyl/phenylsulfonyl L-amino acid thiolester derivatives, researchers calculated several quantum chemical descriptors to correlate with neurotrophic activities. researchgate.net For a hypothetical this compound series, a similar approach could be taken, calculating descriptors such as:

Electronic Descriptors: Dipole moment, energies of the highest occupied molecular orbital (EHOMO) and the lowest unoccupied molecular orbital (ELUMO). researchgate.net These are crucial for describing a molecule's reactivity and interaction capabilities.

Thermodynamic Descriptors: Heat of formation (Hf) and total energy (TE), which provide insights into molecular stability. researchgate.net

Topological Descriptors: These describe the atomic connectivity and shape of the molecule.

Hydrophobicity Descriptors: Such as the octanol-water partition coefficient (logP), which is critical for predicting a compound's pharmacokinetic behavior. nih.gov

Once a pool of descriptors is calculated, feature selection techniques like genetic algorithms (GA) or stepwise multiple linear regression (MLR) are employed to choose a subset of descriptors that have the most significant correlation with the biological activity, while minimizing inter-correlation among the descriptors themselves. nih.govnih.gov

With the most relevant descriptors selected, a mathematical model is developed. Common methods for model development include:

Multiple Linear Regression (MLR): This method establishes a linear relationship between the biological activity (dependent variable) and the selected descriptors (independent variables). nih.gov

Partial Least Squares (PLS): A technique that is particularly useful when the number of descriptors is large or when there is multicollinearity among them. fiveable.me

Machine Learning Algorithms: Methods like artificial neural networks (ANN), support vector machines (SVM), and random forests are increasingly used to capture complex, non-linear relationships between structure and activity. fiveable.menih.gov

For instance, a study on N-p-tolyl/phenylsulfonyl L-amino acid thiolester derivatives utilized both multiple linear regression and artificial neural networks to model their neurotrophic activities based on calculated molecular parameters. researchgate.net

A hypothetical set of descriptors and their calculated values for a small series of this compound analogs is presented below to illustrate this process.

| Compound | Dipole Moment (Debye) | ELUMO (eV) | Heat of Formation (kcal/mol) | Predicted Activity (pIC50) |

| Analog 1 | 3.5 | -1.2 | -150.5 | 6.8 |

| Analog 2 | 4.1 | -1.5 | -155.2 | 7.2 |

| Analog 3 | 3.8 | -1.3 | -152.8 | 7.0 |

| Analog 4 | 4.5 | -1.7 | -160.1 | 7.5 |

Predictive Capabilities and Model Validation

The ultimate goal of a QSAR model is to accurately predict the activity of novel compounds. wikipedia.org Therefore, rigorous validation is essential to assess the model's reliability and predictive power before it can be used for virtual screening or lead optimization. nih.gov Validation is typically performed using both internal and external methods. nih.gov

Internal Validation assesses the robustness and stability of the model using the initial dataset. A common technique is leave-one-out (LOO) cross-validation, where the model is repeatedly built with one compound removed from the training set and then used to predict the activity of that omitted compound. researchgate.net The cross-validated correlation coefficient (Q²) is a key metric derived from this process. A high Q² value (typically > 0.5) indicates good internal predictivity. mdpi.com Another internal validation method is the Y-randomization test, which involves rebuilding the model with the biological activity data randomly shuffled. mdpi.com This ensures that the original model's statistical significance is not due to a chance correlation. researchgate.netmdpi.com

External Validation is considered the most stringent test of a model's predictive capability. nih.gov It involves splitting the initial dataset into a training set, used to build the model, and a test set of compounds that are not used in model development. nih.gov The model's ability to predict the activities of the compounds in the test set is then evaluated. Key statistical parameters for external validation include the predicted correlation coefficient (R²pred). A model is generally considered predictive if R²pred is greater than 0.6. mdpi.com

The table below summarizes the key statistical parameters used for QSAR model validation and their generally accepted values for a robust model.

| Parameter | Symbol | Description | Acceptable Value |

| Coefficient of Determination | R² | Measures the goodness of fit of the model to the training set data. researchgate.net | > 0.6 |

| Cross-validated R² | Q² | Measures the internal predictive ability of the model (from LOO cross-validation). mdpi.com | > 0.5 |

| External Validation R² | R²pred | Measures the model's ability to predict the activity of an external test set. researchgate.net | > 0.6 |

| Root Mean Square Error | RMSE | Represents the standard deviation of the prediction errors. | As low as possible |

In the QSAR study of N-p-tolyl/phenylsulfonyl L-amino acid thiolester derivatives, the researchers used an artificial neural network model which, after training, showed a high correlation in predicting the neurotrophic activity of the compounds, indicating strong predictive capability. researchgate.net For any QSAR model developed for a this compound series, achieving strong statistical validation through these methods would be imperative to ensure its utility in guiding the design of new, more potent analogs.

Applications in Chemical Biology and Medicinal Chemistry Research

Design of Novel Peptidomimetics Incorporating (m-Tolylsulfonyl)valine

Peptidomimetics are molecules designed to replicate the structure and function of natural peptides but are engineered to overcome their inherent limitations, such as poor metabolic stability and low bioavailability. The incorporation of this compound into peptide sequences is a key strategy in the rational design of such peptidomimetics. The N-sulfonyl group fundamentally alters the peptide backbone, removing the hydrogen bond donor capacity of the amide nitrogen and introducing a bulky, sterically demanding substituent.

The interaction between proteins is often mediated by well-defined secondary structures like α-helices and β-turns. Peptidomimetics that can successfully replicate these structures are valuable tools for inhibiting protein-protein interactions (PPIs). ajwilsonresearch.com The introduction of an N-sulfonyl group, such as m-tolylsulfonyl, significantly restricts the conformational freedom of the peptide backbone. This constraint can be strategically employed to stabilize specific secondary structures. While N-substitution can disrupt hydrogen-bonding patterns necessary for structures like β-sheets, it has been shown to promote the formation of helical and turn-like conformations. By forcing the peptide backbone into a desired geometry, this compound can help ensure that critical side chains are projected in the precise orientation required for binding to a biological target, thus mimicking the "hot spot" residues of a native peptide ligand.

| Structural Feature | Effect of (m-Tolylsulfonyl) Group | Rationale for Mimicry |

|---|---|---|

| α-Helix | Promotes helical turns | The steric bulk of the sulfonyl group restricts phi (Φ) and psi (Ψ) dihedral angles, favoring conformations consistent with a helical backbone. |

| β-Turn | Can stabilize turn conformations | By locking a specific residue into a turn-like geometry, it can serve as a template to induce β-turn formation in the adjacent peptide sequence. |

| β-Sheet | Generally disfavored | The N-substitution eliminates the amide proton, preventing its participation in the inter-strand hydrogen bonding network that defines β-sheets. |

A major drawback of using natural peptides as research tools or therapeutic leads is their rapid degradation by proteases in biological systems. The peptide bond is the primary site of cleavage for these enzymes. Incorporating this compound provides a powerful method for enhancing peptide stability. The bulky tolylsulfonyl group acts as a steric shield, hindering the approach of proteolytic enzymes to the adjacent peptide bonds, thereby increasing the half-life of the molecule.

Furthermore, bioavailability can be improved through such modifications. The tolylsulfonyl moiety increases the lipophilicity of the peptide, which can facilitate its passage across cellular membranes. This is a critical attribute for biochemical probes that need to reach intracellular targets.

| Property | Challenge with Native Peptides | Enhancement via this compound Incorporation |

|---|---|---|

| Proteolytic Stability | Rapid degradation by proteases. | The bulky sulfonyl group provides steric hindrance at the cleavage site, preventing enzyme access. |

| Bioavailability | Poor membrane permeability due to hydrophilicity. | The aromatic tolyl group increases lipophilicity, potentially improving cell penetration. |

| Conformational Stability | High flexibility leads to loss of active conformation. | Backbone N-sulfonylation restricts rotation, locking the peptide into a more defined and stable structure. |

Development of Biochemical Probes for Target Identification

Identifying the specific protein targets of a bioactive compound is a central goal in chemical biology. Biochemical probes are essential tools in this process. While this compound itself is not inherently reactive, it serves as an excellent scaffold for the development of activity-based probes. The arylsulfonyl moiety is a direct precursor to the arylsulfonyl fluoride (B91410) group, a privileged "warhead" in chemical biology. mdpi.comdntb.gov.ua

Arylsulfonyl fluorides are electrophilic and can form stable covalent bonds with nucleophilic amino acid residues on proteins, such as lysine, tyrosine, serine, and histidine. nih.gov A probe can be designed where a ligand incorporating this compound provides the binding affinity and selectivity for a target protein. Once the probe is non-covalently bound, a nearby sulfonyl fluoride warhead (derived from the tolylsulfonyl group or attached elsewhere) can react with a proximal residue, creating a permanent link. nih.govnih.gov This covalent labeling allows for the subsequent isolation and identification of the target protein through techniques like mass spectrometry.

Investigating Protein-Protein Interactions (PPIs)

As many essential cellular processes are governed by PPIs, the development of molecules that can modulate these interactions is of high interest. rsc.orgrsc.org Often, a small region of one protein, typically an α-helix or β-turn, inserts into a pocket on its binding partner. ajwilsonresearch.com Peptides derived from these regions can be starting points for designing inhibitors, but they suffer from the stability and conformational issues previously discussed.

Peptidomimetics containing this compound are designed to overcome these issues. By mimicking the required secondary structure, these molecules can competitively bind to the target protein and disrupt the native PPI. ajwilsonresearch.com The valine side chain can be chosen to mimic a key hydrophobic interaction, while the constrained backbone ensures that other pharmacophoric elements are correctly positioned to maximize binding affinity. This approach has been explored in the development of inhibitors for therapeutically relevant PPIs, such as the interaction between p53 and hDM2. ajwilsonresearch.com

Exploitation of Enzyme Modulation for Pathway Perturbation Studies

Studying the function of a specific enzyme within a complex biological pathway often requires a way to selectively inhibit its activity. This "pathway perturbation" allows researchers to observe the downstream consequences of blocking a particular step. N-sulfonylated amino acid derivatives have been explored as potential enzyme inhibitors. mdpi.com The design of such inhibitors often relies on a "bait-and-hook" approach: the amino acid portion of the molecule (valine) can mimic the natural substrate, guiding the inhibitor to the enzyme's active site. The tolylsulfonyl group can then form specific interactions (e.g., hydrophobic or π-stacking) with residues in the active site that are not engaged by the natural substrate, leading to potent and selective inhibition. By using this compound-based inhibitors, researchers can perturb specific enzymatic pathways to elucidate protein function and validate new drug targets.

Advanced Analytical Methodologies for Characterization and Analysis of M Tolylsulfonyl Valine Derivatives

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are fundamental for the separation of (m-Tolylsulfonyl)valine from reaction mixtures, byproducts, and impurities, as well as for the assessment of its chemical and enantiomeric purity.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment of N-sulfonylated amino acids like this compound. The presence of the tolyl chromophore allows for straightforward detection using UV-Vis spectrophotometry. However, to enhance sensitivity, selectivity, and chromatographic resolution, pre-column or post-column derivatization may be employed.

Derivatization strategies often target the carboxylic acid moiety of the valine residue. Esterification, for instance with reagents like 2,4'-dibromoacetophenone, can yield derivatives with enhanced UV absorbance and improved retention characteristics on reversed-phase columns. mdpi.com Another common approach involves the use of fluorescent tagging agents, which significantly lowers the limit of detection. While many amino acids require derivatization of their amino group for detection, the secondary amine in this compound is already part of the sulfonamide linkage. Therefore, derivatization focuses on other functional groups to improve analytical performance.

The choice of derivatizing agent and HPLC conditions, including the stationary phase (e.g., C18, C8) and mobile phase composition, is critical for achieving optimal separation of the target compound from any potential impurities. Method validation, including linearity, accuracy, precision, and limits of detection and quantification, is essential for reliable purity assessment in quality control settings.

Table 1: HPLC Parameters for Analysis of N-Sulfonylated Amino Acids

| Parameter | Typical Conditions | Purpose |

|---|---|---|

| Stationary Phase | Reversed-Phase (e.g., C18, 5 µm) | Separation based on hydrophobicity. |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient with acid modifier (e.g., 0.1% TFA) | To elute compounds with varying polarities. |

| Detection | UV-Vis (e.g., 254 nm) | Detection of the aromatic tolyl group. |

| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |

| Injection Volume | 10-20 µL | Standard injection volume. |

| Derivatization Agent | Fluorescent tags (e.g., Dansyl chloride) or UV-absorbing tags (e.g., phenacyl bromide) | To enhance detection sensitivity and selectivity. |

The biological activity of chiral molecules is often enantiomer-dependent. Therefore, determining the enantiomeric excess (ee) of this compound is of paramount importance. Chiral chromatography is the most widely used technique for this purpose, enabling the separation and quantification of the D- and L-enantiomers. heraldopenaccess.usuma.es

This separation can be achieved through two main strategies:

Direct Separation using Chiral Stationary Phases (CSPs): This is the most common approach, where the analyte is passed through a column containing a chiral selector immobilized on the stationary phase. For N-protected amino acids, polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) and macrocyclic antibiotic phases have shown excellent enantioseparation capabilities. sigmaaldrich.com The differential interaction between the enantiomers of this compound and the chiral stationary phase leads to different retention times, allowing for their separation and quantification. rsc.orgnih.gov

Indirect Separation via Chiral Derivatization: In this method, the enantiomeric mixture is reacted with a chiral derivatizing agent to form diastereomers. These diastereomers can then be separated on a standard achiral HPLC column. While effective, this method requires a chiral derivatizing agent of high enantiomeric purity and can be more time-consuming.

The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram. The development of a robust chiral separation method is critical for controlling the stereochemical purity of this compound. nih.gov

Table 2: Chiral HPLC Method for Enantiomeric Purity

| Parameter | Example Conditions | Rationale |

|---|---|---|

| Chiral Stationary Phase | Polysaccharide-based (e.g., Chiralcel® OD-H) | Broad applicability for N-protected amino acids. |

| Mobile Phase | Hexane/Isopropanol (90:10 v/v) | Normal-phase conditions often provide good selectivity. |

| Detection | UV at 254 nm | Monitoring the tolyl chromophore. |

| Flow Rate | 0.5 - 1.0 mL/min | Optimization for resolution and analysis time. |

| Column Temperature | Ambient or controlled (e.g., 25 °C) | Temperature can influence enantioselectivity. nih.gov |

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable for the unambiguous identification and structural elucidation of this compound, providing detailed information about its connectivity, conformation, and molecular weight.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of this compound in solution. Both ¹H and ¹³C NMR spectra provide a wealth of information.

¹H NMR: The proton NMR spectrum will show characteristic signals for the protons of the m-tolyl group (aromatic protons and the methyl group), the sulfonyl group, and the valine residue (the α-proton, β-proton, and the diastereotopic methyl protons of the isopropyl group). The chemical shifts and coupling constants of these protons confirm the connectivity of the molecule. For instance, the coupling between the α-proton and the β-proton of the valine moiety is indicative of their spatial relationship. The presence of chiral solvating agents can be used to resolve the signals of the two enantiomers, allowing for the determination of enantiomeric purity by NMR. researchgate.net

¹³C NMR: The carbon NMR spectrum will display distinct signals for each unique carbon atom in the molecule, including the carbons of the aromatic ring, the methyl group on the tolyl ring, the carbons of the valine side chain, the α-carbon, and the carboxyl carbon.

Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be used to establish the complete bonding network and further confirm the structure of this compound. scielo.org.za These experiments reveal correlations between protons, between protons and directly attached carbons, and between protons and carbons separated by two or three bonds, respectively.

Table 3: Predicted ¹H NMR Chemical Shifts for this compound

| Proton(s) | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aromatic (Tolyl) | 7.2 - 7.8 | Multiplet |

| Methyl (Tolyl) | ~2.4 | Singlet |

| NH (Sulfonamide) | Variable (amide proton) | Doublet |

| α-H (Valine) | ~4.0 | Doublet of doublets |

| β-H (Valine) | ~2.2 | Multiplet |

| γ-CH₃ (Valine) | ~0.9 | Doublet |

| γ'-CH₃ (Valine) | ~0.8 | Doublet |

| COOH | >10 | Broad singlet |

Mass spectrometry (MS) is a critical technique for determining the molecular weight of this compound and for obtaining structural information through fragmentation analysis. The molecular formula of this compound is C₁₂H₁₇NO₄S, corresponding to a molecular weight of 271.33 g/mol . nih.govnih.gov

In a typical mass spectrum, the molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting molecular ion is measured, confirming the molecular weight. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which can be used to confirm the elemental composition.

Tandem mass spectrometry (MS/MS) involves the fragmentation of the molecular ion to produce a series of daughter ions. The fragmentation pattern is characteristic of the molecule's structure. For this compound, key fragmentations would be expected to include:

Cleavage of the sulfonamide bond, leading to fragments corresponding to the m-toluenesulfonyl group (m/z 155) and the valine moiety.

Loss of the carboxyl group (-COOH) from the molecular ion.

Fragmentation of the valine side chain (loss of the isopropyl group).

The analysis of these fragments provides definitive evidence for the structure of the molecule. chemguide.co.ukuab.eduwordpress.com

Table 4: Expected Mass Spectrometry Fragments for this compound

| m/z | Identity |

|---|---|

| 271 | [M]+ (Molecular Ion) |

| 226 | [M - COOH]+ |

| 155 | [CH₃C₆H₄SO₂]+ (Toluenesulfonyl cation) |

| 116 | [M - CH₃C₆H₄SO₂]+ (Valine fragment) |

| 72 | [Valine side chain fragment]+ |

X-Ray Crystallography for Solid-State Structural Analysis

This technique also reveals details about the crystal packing, including intermolecular interactions such as hydrogen bonding and van der Waals forces. acs.org For this compound, hydrogen bonds involving the carboxylic acid and the sulfonamide group are expected to play a significant role in the crystal lattice. Understanding the solid-state structure is crucial for comprehending the physicochemical properties of the compound, such as its melting point, solubility, and stability. In cases where suitable single crystals cannot be obtained, powder X-ray diffraction (PXRD) can be used to characterize the crystalline form of the material. cardiff.ac.uk

Future Research Directions for M Tolylsulfonyl Valine in Chemical Biology

Exploration of New Chemical Space via Scaffold Diversity

A crucial avenue for future research lies in the systematic exploration of new chemical space by diversifying the core scaffold of (m-Tolylsulfonyl)valine. The inherent modularity of its structure—comprising the m-tolylsulfonyl group, the valine residue, and the carboxylic acid moiety—provides multiple points for modification.

Scaffold Hopping and Isosteric Replacements:

One promising strategy is "scaffold hopping," which involves replacing the central valine core with other cyclic or acyclic amino acid analogs while retaining the key pharmacophoric features of the m-tolylsulfonyl group. buckingham.ac.uksemanticscholar.org This approach can lead to the discovery of novel chemotypes with improved pharmacological properties, such as enhanced potency, selectivity, or metabolic stability. Isosteric replacement of the sulfonamide linkage or the valine side chain could also yield analogs with distinct biological activities.

Diversity-Oriented Synthesis:

Implementing diversity-oriented synthesis (DOS) strategies will be instrumental in generating a library of structurally diverse this compound analogs. mdpi.com By systematically varying the building blocks at each modification point, researchers can rapidly access a wide range of chemical structures. This approach, combined with high-throughput screening, can efficiently map the structure-activity relationship (SAR) landscape and identify novel scaffolds with desired biological functions. nih.gov

| Scaffold Modification Strategy | Potential Advantages | Illustrative Examples of Modifications |

| Valine Core Modification | Improved binding affinity, altered selectivity profile, enhanced metabolic stability. | Replacement with cyclopropylglycine, tert-leucine, or piperidine-3-carboxylic acid. |

| m-Tolylsulfonyl Group Analogs | Modulation of electronic properties, improved solubility, exploration of new binding pockets. | Substitution with other arylsulfonyl groups (e.g., naphthylsulfonyl), bioisosteric replacement with a phosphonamide. |

| Carboxylic Acid Bioisosteres | Enhanced cell permeability, improved pharmacokinetic properties. | Replacement with tetrazole, hydroxamic acid, or acylsulfonamide. |

This table presents hypothetical scaffold modification strategies for this compound to illustrate potential avenues for exploring new chemical space.

Integration of Artificial Intelligence and Machine Learning for Accelerated Design

The integration of artificial intelligence (AI) and machine learning (ML) offers a transformative approach to accelerate the design and optimization of this compound analogs. buckingham.ac.uk These computational tools can analyze vast datasets to identify complex patterns and predict the properties of novel compounds, thereby reducing the time and cost associated with traditional drug discovery pipelines.

Predictive Modeling and Virtual Screening:

Machine learning models can be trained on existing SAR data to predict the biological activity, selectivity, and pharmacokinetic properties of virtual this compound derivatives. These predictive models can then be used to virtually screen large compound libraries to prioritize candidates for synthesis and experimental testing.

De Novo Design with Generative Models:

Generative adversarial networks (GANs) and other deep learning architectures can be employed for the de novo design of novel this compound analogs with desired properties. nih.govarxiv.org By learning the underlying chemical patterns from a set of known active compounds, these models can generate entirely new molecular structures that are likely to exhibit high affinity and selectivity for a specific biological target.

| AI/ML Application | Expected Outcome | Key Technologies |

| Predictive SAR Modeling | Prioritization of virtual compounds with high predicted activity and favorable ADMET properties. | Random Forest, Support Vector Machines, Gradient Boosting. |

| Generative Molecular Design | Generation of novel, synthetically accessible this compound analogs with optimized properties. | Generative Adversarial Networks (GANs), Recurrent Neural Networks (RNNs), Variational Autoencoders (VAEs). |

| Virtual High-Throughput Screening | Rapid identification of potential hits from large virtual libraries. | Docking simulations combined with ML-based scoring functions. |

This table outlines potential applications of artificial intelligence and machine learning in the accelerated design of this compound analogs.

Investigation of Novel Biological Targets and Pathways

A critical area of future research is the identification and validation of novel biological targets and pathways modulated by this compound and its derivatives. A comprehensive understanding of the molecular targets is essential for elucidating the mechanism of action and exploring the full therapeutic potential of this compound class.

Chemoproteomic Approaches:

Advanced chemoproteomic techniques, such as thermal proteome profiling (TPP) and activity-based protein profiling (ABPP), can be utilized to identify the direct protein targets of this compound analogs in an unbiased manner within a cellular context. semanticscholar.orgembopress.orgnih.govnih.govnih.govresearchgate.netnih.gov TPP measures changes in protein thermal stability upon ligand binding, while ABPP uses reactive probes to covalently label active enzyme targets. researchgate.net

Target Deconvolution and Pathway Analysis:

| Target Identification Method | Principle | Potential Discoveries for this compound Analogs |

| Thermal Proteome Profiling (TPP) | Ligand binding alters the thermal stability of target proteins. | Identification of novel kinases, metabolic enzymes, or regulatory proteins that bind to the analogs. |

| Activity-Based Protein Profiling (ABPP) | Covalent modification of active sites of specific enzyme classes. | Discovery of previously unknown serine hydrolase or metalloprotease targets. |

| Affinity Chromatography-Mass Spectrometry | Immobilized analog pulls down interacting proteins from cell lysates. | Identification of components of protein complexes that interact with the scaffold. |

This table summarizes advanced techniques for the investigation of novel biological targets for this compound derivatives.

Development of Advanced Synthetic Strategies for Complex Analogs

To fully explore the chemical space around the this compound scaffold, the development of advanced and efficient synthetic strategies is paramount. The synthesis of complex analogs, particularly those with multiple stereocenters or intricate ring systems, will require innovative synthetic methodologies.

Asymmetric Synthesis and Catalysis:

The development of novel asymmetric synthetic routes will be crucial for accessing enantiomerically pure and diastereomerically defined analogs. researchgate.net This will involve the use of chiral catalysts and auxiliaries to control the stereochemistry at various positions of the molecule, which is often critical for biological activity.

Combinatorial and Flow Chemistry:

The implementation of combinatorial chemistry and automated flow synthesis platforms can significantly enhance the efficiency of library synthesis. nih.govnih.govumd.eduresearchgate.netbenthamscience.com These technologies allow for the rapid and parallel synthesis of a large number of analogs, facilitating the exploration of a broad range of structural modifications and the timely generation of compounds for biological screening.

Expanding Mechanistic Understanding Through Integrated Experimental and Computational Approaches

A deep mechanistic understanding of how this compound analogs interact with their biological targets at the molecular level is essential for rational drug design. An integrated approach that combines experimental and computational methods will be key to achieving this. nih.govnih.gov

Structural Biology and Biophysical Techniques:

X-ray crystallography and cryo-electron microscopy can provide high-resolution structural information of the analogs bound to their target proteins. This will reveal the precise binding mode and key molecular interactions. Biophysical techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) can be used to quantify the binding affinity and thermodynamics of these interactions.

Molecular Dynamics and Free Energy Calculations:

Molecular dynamics (MD) simulations can provide a dynamic view of the protein-ligand interactions, revealing conformational changes and the role of solvent molecules in the binding process. nih.govnih.govresearchgate.net Free energy calculations, such as free energy perturbation (FEP) and thermodynamic integration (TI), can be used to accurately predict the binding affinities of analogs and guide the optimization of lead compounds.

| Integrated Approach | Information Gained | Impact on Drug Design |

| X-ray Crystallography + MD Simulations | Static and dynamic picture of the binding pose and key interactions. | Structure-based design of analogs with improved shape complementarity and interaction profiles. |

| SPR/ITC + Free Energy Calculations | Experimental and theoretical binding affinities and thermodynamic profiles. | Prioritization of analogs with optimal binding kinetics and thermodynamics. |

| Cell-based Assays + Pathway Modeling | Understanding of the compound's effect on cellular signaling networks. | Prediction of in vivo efficacy and potential off-target effects. |

This table illustrates how the integration of experimental and computational approaches can expand the mechanistic understanding of this compound analogs.

Q & A

Advanced Question

- In Vitro : Competitive binding assays (e.g., fluorescence polarization) to evaluate affinity for valine-specific transporters (e.g., LAT1).

- In Vivo : Isotopic tracing (¹⁴C-labeled compound) in animal models to track distribution and metabolism.

- Omics Integration : Metabolomics (LC-MS) to map perturbations in branched-chain amino acid pathways, and proteomics (SILAC) to identify protein targets .

Dose-response studies should follow OECD guidelines, with EC₅₀/IC₅₀ calculations using nonlinear regression models.

How can researchers ensure reproducibility in synthetic and analytical workflows for this compound?

Basic Question

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.